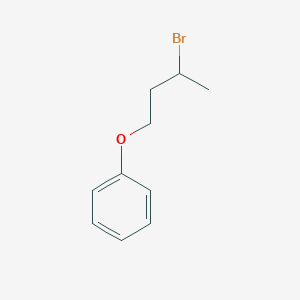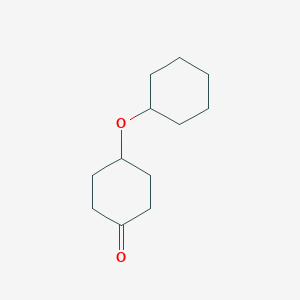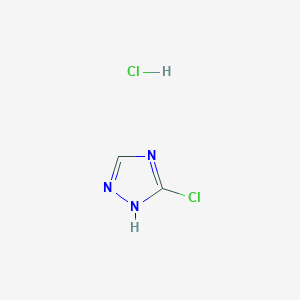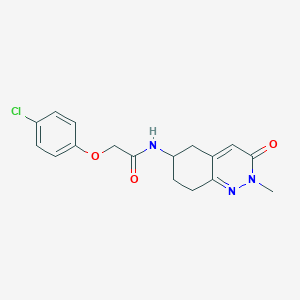
3-Bromobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobutoxybenzene is a chemical compound with the molecular formula C10H13BrO. It has a molecular weight of 229.12 and its IUPAC name is (3-bromobutoxy)benzene .
Molecular Structure Analysis
The molecular structure of 3-Bromobutoxybenzene has been optimized using methods such as Density Functional Theory . The time-dependent density functional theory (TD-DFT) approach is used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .Scientific Research Applications
Synthesis of l-Chiro-Inositol Derivatives
3-Bromobutoxybenzene derivatives have been utilized in the synthesis of complex organic molecules. For example, a study describes the synthesis of 3,4-diamino-3,4-dideoxy-l-chiro-inositol, a compound with potential biological activity, starting from bromobenzene through a chemoenzymatic approach involving key steps like vinyl aziridine opening catalyzed by tetrabutylammonium fluoride (B. Paul, E. Hobbs, Pablo Buccino, T. Hudlický, 2001).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, alkoxybenzenes including derivatives of 3-Bromobutoxybenzene have been used for direct chain end functionalization of polymers. This application is crucial for the development of materials with tailored properties (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).
Electrochemical Studies
Electrochemical oxidation of bromobenzoic acids, closely related to 3-Bromobutoxybenzene, has been studied on Pt electrodes. These studies provide insights into the electrochemical behavior of brominated aromatic compounds, which are essential for understanding their reactivity and potential applications in electrochemical sensors and devices (Yeun-Joong Yong, 2013).
Catalysis and Organic Transformations
The use of brominated compounds in catalytic processes has been explored, where bromobenzene derivatives serve as key intermediates in reactions such as the Heck reaction. These studies contribute to the field of synthetic organic chemistry by providing efficient pathways for the synthesis of complex molecules (L. Aslanov, P. M. Valetskii, V. Zakharov, Yury A. Kabachii, S. Y. Kochev, B. V. Romanovskii, A. Yatsenko, 2008).
Environmental Studies
Research on brominated compounds like 3-Bromobutoxybenzene also extends to environmental science, where their degradation and transformation products are studied to assess their impact on ecosystems and human health. For instance, the degradation products of benzophenone-3 in chlorinated seawater pools were identified to understand the formation of potentially harmful byproducts (Tarek Manasfi, V. Storck, S. Ravier, C. Demelas, B. Coulomb, J. Boudenne, 2015).
Safety and Hazards
properties
IUPAC Name |
3-bromobutoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEMKPZQOPUIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobutoxybenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2739128.png)

![1',2'-Dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B2739130.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-cyclopropylacetamide](/img/structure/B2739131.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2739134.png)

![1-allyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2739138.png)
![1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2739140.png)
![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2739143.png)
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2739144.png)
![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enoic acid](/img/structure/B2739146.png)
![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)